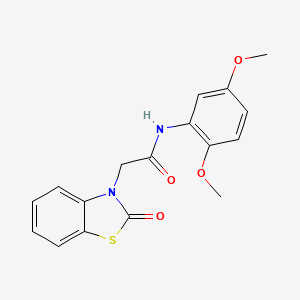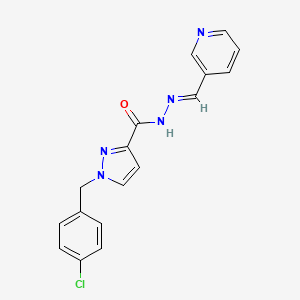
1-(4-chlorobenzyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole-3-carbohydrazide derivatives involves multiple steps, including the reaction of specific benzylidene components with pyrazole-based carbohydrazides. These processes typically employ various spectroscopic techniques for characterization, such as FT-IR, NMR (1H, 13C), ESI-MS, and single-crystal X-ray diffraction, confirming the structural configurations and the presence of specific functional groups in the molecules (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is meticulously analyzed using techniques like DFT calculations and X-ray crystallography. These analyses reveal the crystalline structure, molecular geometry, and electronic configuration, providing insights into the compound's chemical reactivity and interactions. The compound crystallizes in specific space groups, indicating a well-defined molecular geometry (Karrouchi et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazole-3-carbohydrazides are explored through various reactions, including their potential as inhibitors for specific enzymes. Molecular docking studies highlight the compound's interactions with biological targets, suggesting its biochemical relevance. These studies also explore the electronic and structural factors contributing to the compound's reactivity (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely examined to understand the compound's behavior in different environments. These properties are crucial for predicting the compound's stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and potential for forming derivatives, are thoroughly investigated. These studies provide a comprehensive understanding of the compound's versatility and potential for customization in different chemical reactions and applications.
Applications De Recherche Scientifique
Antidiabetic Potential
A study demonstrated the synthesis of a novel crystal derivative of this compound, showing significant in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that this compound tightly anchors to the active site, making it a potent α-glucosidase inhibitor compared to Acarbose (Karrouchi et al., 2021).
Corrosion Inhibition
Research on the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in HCl solution showed that these compounds exhibit high inhibition efficiency, forming protective layers on the metal surface. This highlights their potential as corrosion inhibitors in industrial applications (Paul, Yadav, & Obot, 2020).
Antimicrobial Activity
Several studies have synthesized new heterocycles based on the pyrazole compound, demonstrating significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalytic Activity
The compound and its derivatives have also been studied for their catalytic activity, particularly in the oxidation of xylenes under microwave irradiation. This research opens avenues for the compound's use in catalytic processes, enhancing the efficiency of chemical reactions (Sutradhar et al., 2019).
Optical Properties
Research on novel substituted pyrazoly 1,3,4-oxadiazole derivatives revealed their significant absorption and fluorescence characteristics, indicating potential applications in the development of optical materials and sensors (Lv et al., 2010).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-15-5-3-13(4-6-15)12-23-9-7-16(22-23)17(24)21-20-11-14-2-1-8-19-10-14/h1-11H,12H2,(H,21,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWDHDBBBZEWKT-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

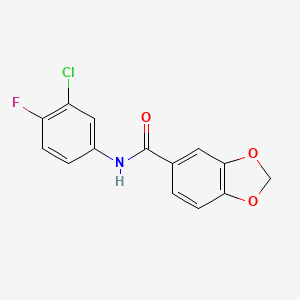
![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)
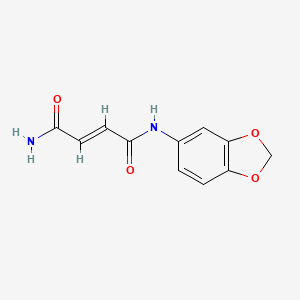

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)
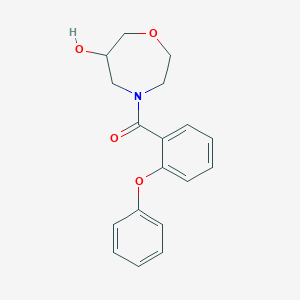

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)
